molecular formula C12H12FN3O2 B1416932 5-ethyl-1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1094246-15-7

5-ethyl-1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1416932
M. Wt: 249.24 g/mol
InChI Key: SDRPXFKCMJUTET-UHFFFAOYSA-N
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Description

5-ethyl-1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as EFMTA, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of 1H-1,2,3-triazole, a heterocyclic organic compound consisting of three nitrogen atoms in a ring. EFMTA is a valuable tool for scientists as it has a wide range of applications, including synthesis, medicinal chemistry, and drug design. In

Scientific Research Applications

π-Hole Tetrel Bonding Interactions

Research has identified significant π-hole tetrel bonding interactions in triazole derivatives, including compounds similar to 5-ethyl-1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. These interactions have been explored through synthesis, spectroscopic, X-ray characterization, and computational methods. Such studies enhance our understanding of the molecular interactions and properties of these triazole derivatives (Ahmed et al., 2020).

Synthesis of Fluoroalkylated Triazoles

Research demonstrates the efficient synthesis of fluoroalkylated 1H-1,2,3-triazoles, which are structurally related to the compound . These syntheses have been applied to the development of novel compounds, showcasing the versatility and applicability of this chemical class in creating diverse molecules (Peng & Zhu, 2003).

Tautomerism in Triazole Carboxylic Acids

The synthesis of triazole carboxylic acids, including derivatives of 5-formyl-1H-1,2,3-triazole-4-carboxylic acids, has been reported. This research investigates the tautomerism of these compounds, which is critical for understanding their chemical behavior and potential applications in various fields (Pokhodylo & Obushak, 2022).

properties

IUPAC Name

5-ethyl-1-(2-fluoro-4-methylphenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-3-9-11(12(17)18)14-15-16(9)10-5-4-7(2)6-8(10)13/h4-6H,3H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRPXFKCMJUTET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=C(C=C(C=C2)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-ethyl-1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
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5-ethyl-1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
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5-ethyl-1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
5-ethyl-1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

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